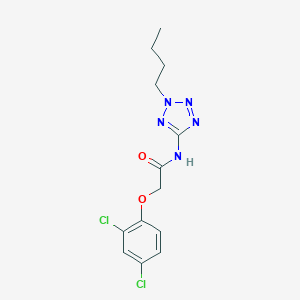![molecular formula C24H23F2N3O B244480 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)
3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide, also known as JNJ-42165279, is a novel and potent small molecule antagonist of the dopamine D2 receptor. It has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and addiction.
Mecanismo De Acción
3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide acts as a potent antagonist of the dopamine D2 receptor, which is a key target for the treatment of various neurological and psychiatric disorders. By blocking the activity of the D2 receptor, 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide can modulate the release of dopamine in the brain, leading to changes in neural activity and behavior.
Biochemical and Physiological Effects:
3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, neural activity, and behavior. It has been shown to modulate the release of dopamine, serotonin, and other neurotransmitters, leading to changes in neural activity and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide for lab experiments is its potent and selective activity as a dopamine D2 receptor antagonist. This makes it a valuable tool for studying the role of the D2 receptor in various neurological and psychiatric disorders. However, one limitation of 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide, including further studies on its mechanism of action, its therapeutic potential in various neurological and psychiatric disorders, and its potential for use in combination therapies. Additionally, further studies on the pharmacokinetics and pharmacodynamics of 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide could help to optimize its therapeutic potential and minimize potential side effects.
Métodos De Síntesis
The synthesis of 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide involves a series of chemical reactions, starting with the reaction of 3-fluoroaniline with 4-(2-fluorobenzyl)piperazine to form 3-fluoro-N-(4-(2-fluorobenzyl)piperazin-1-yl)aniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to yield the final product, 3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide has been the subject of extensive scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in a range of neurological and psychiatric disorders, including schizophrenia, depression, and addiction.
Propiedades
Fórmula molecular |
C24H23F2N3O |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
3-fluoro-N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H23F2N3O/c25-20-6-3-5-18(16-20)24(30)27-21-8-10-22(11-9-21)29-14-12-28(13-15-29)17-19-4-1-2-7-23(19)26/h1-11,16H,12-15,17H2,(H,27,30) |
Clave InChI |
XIDICTIRPMENSV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)







![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)